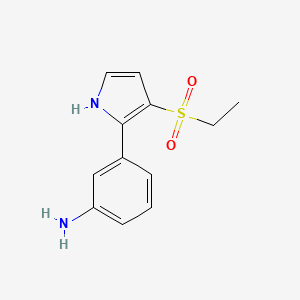![molecular formula C10H17N3O B11775259 1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole](/img/structure/B11775259.png)
1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole is a heterocyclic compound that features a pyrazole ring substituted with three methyl groups and a pyrrolidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-trimethylpyrazole with a pyrrolidinyl derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Applications De Recherche Scientifique
1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole: Similar in structure but with a different substitution pattern on the pyrrolidinyl group.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Features a boronic acid ester group instead of the pyrrolidinyl group.
Uniqueness
1,3,5-Trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole |
InChI |
InChI=1S/C10H17N3O/c1-7-10(8(2)13(3)12-7)14-9-4-5-11-6-9/h9,11H,4-6H2,1-3H3/t9-/m1/s1 |
Clé InChI |
LCQDVYNDWCAJQF-SECBINFHSA-N |
SMILES isomérique |
CC1=C(C(=NN1C)C)O[C@@H]2CCNC2 |
SMILES canonique |
CC1=C(C(=NN1C)C)OC2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


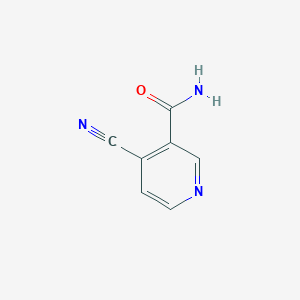
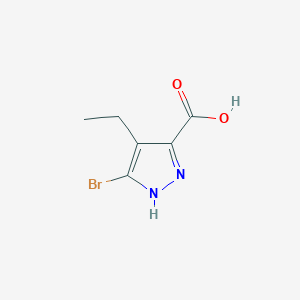
![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
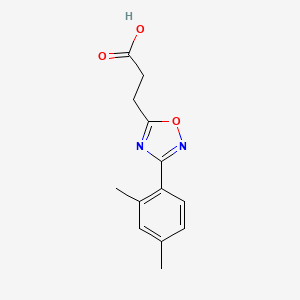
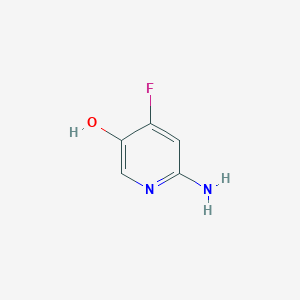

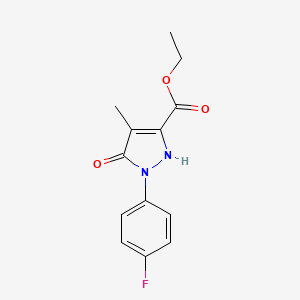
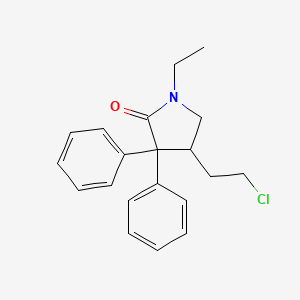
![2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione](/img/structure/B11775230.png)
![Ethyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B11775237.png)
![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)


